REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([C:5]1[C:10]2[CH:11]([C:13]#[N:14])[CH2:12][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4]>N1C=CC=CC=1>[C:3]([C:5]1[C:10]2[CH:11]([C:13]#[N:14])[CH2:12][C:9]=2[CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH3:2]
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Name
|
6-trifluoroacetyl-1-benzocyclobutanecarbonitrile
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Quantity
|
55.94 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C1=CC=CC2=C1C(C2)C#N)(F)F
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring for 3 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is purged with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
30.5 ml of triethylamine, 117.44 ml of butyl vinyl ether, 2.25 g of 1,3-bis-(diphenylphosphino)propane and 1.02 g of palladium acetate are added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
400 ml of 1N hydrochloric acid are then added dropwise in the course of 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with ether
|
Type
|
WASH
|
Details
|
The organic phases are washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a residue, which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel (dichloromethane: 100%)
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC=CC2=C1C(C2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |